6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate
Description
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-15-9-16(26)17(10-31-15)32-19(28)13-6-5-7-14(8-13)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXNZMBRNEIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex heterocyclic molecule that incorporates various functional groups, including thiadiazole and pyran moieties. These structural features suggest a potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 420.47 g/mol . The structural complexity is attributed to the presence of multiple rings and functional groups that enhance its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit significant antimicrobial , antioxidant , and anticholinesterase activities. The following sections detail these biological activities supported by relevant studies.
Antimicrobial Activity
Compounds featuring thiadiazole and pyran rings have been documented for their antimicrobial properties against various pathogens. For instance, derivatives of thiadiazoles have shown effectiveness against bacteria and fungi:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen Type |
|---|---|---|
| Thiadiazole Derivative | 50 µg/mL | Bacterial |
| Pyranone Derivative | 30 µg/mL | Fungal |
These findings suggest that the incorporation of the thiadiazole moiety in the compound enhances its antimicrobial efficacy, potentially through mechanisms involving disruption of microbial cell walls or interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of similar heterocyclic compounds has been explored extensively. The ability to scavenge reactive oxygen species (ROS) is crucial in preventing oxidative stress-related diseases. For example, compounds from the thiadiazole family demonstrated significant ROS scavenging activity in vitro:
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Thiadiazole Derivative | 25 µM | DPPH Assay |
| Pyranone Derivative | 15 µM | ABTS Assay |
These results indicate that the compound may possess similar antioxidant properties, which could be beneficial in therapeutic applications targeting oxidative stress .
Anticholinesterase Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticholinesterase agents , which are important in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism typically involves inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the synaptic cleft:
| Compound | IC50 (nM) | Reference Drug IC50 (nM) |
|---|---|---|
| Compound 7e | 1.82 ± 0.6 | Donepezil: 0.6 ± 0.05 |
The anticholinesterase activity observed in certain derivatives suggests that the compound may be a candidate for further development as a therapeutic agent for Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiadiazole-based compounds found that those with a pyran ring exhibited enhanced antibacterial activity compared to their non-pyran counterparts.
- Neuroprotective Effects : In vitro assays demonstrated that specific derivatives could significantly reduce neuronal injury in models of ischemia/reperfusion injury, suggesting protective effects against neurodegeneration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several synthesized derivatives reported in the literature. Below is a comparative analysis based on substituents, synthetic pathways, and inferred bioactivity:
Structural and Functional Insights
Electron-Donating vs. Electron-Withdrawing Groups: The 3-nitrobenzoate group in the target compound contrasts with the 4-ethoxybenzoate in its closest analog . Ethoxy substituents (e.g., in the 4-ethoxybenzoate analog) may improve metabolic stability compared to nitro groups, which are prone to reduction in vivo.
Thiadiazole Modifications :
- The 2-ethylbutanamido side chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to simpler acylated thiadiazoles (e.g., methyl or phenyl derivatives in ). This could enhance membrane permeability but may reduce aqueous solubility.
Biological Activity Trends :
- Thiadiazole-pyrazole hybrids (e.g., compounds in ) show consistent anti-inflammatory and antimicrobial activity, suggesting the target compound may share these properties.
- The absence of a sulphonamide group (common in COX-2 inhibitors like ) in the target compound may limit its anti-inflammatory efficacy compared to these analogs.
Q & A
Basic: What are the key considerations for synthesizing this compound?
Methodological Answer:
Synthesis requires multi-step protocols, including:
- Amide bond formation : Use coupling agents (e.g., EDC/HOBt) for the 2-ethylbutanamido-thiadiazole intermediate .
- Thioether linkage : Optimize nucleophilic substitution between thiadiazole-thiol and chloromethyl-pyran derivatives under inert atmospheres (N₂/Ar) .
- Esterification : React 4-oxo-pyran-3-ol with 3-nitrobenzoyl chloride in anhydrous DCM, catalyzed by DMAP .
Critical Parameters : - Temperature control (e.g., 0–5°C for amidation to prevent racemization).
- Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps).
- Purification via column chromatography (silica gel, gradient elution) or recrystallization .
Basic: Which spectroscopic methods confirm its structural identity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Identify key signals (e.g., pyran C=O at ~170 ppm, thiadiazole-S-CH₂ at δ 4.2–4.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₄O₆S₂: 514.09) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H₂O + 0.1% TFA) .
- FT-IR : Confirm ester C=O (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) .
Advanced: How can structure-activity relationships (SAR) be systematically investigated?
Methodological Answer:
Design analogs with targeted substitutions and test bioactivity:
| Modification Site | Example Analog | Biological Assay | Key Finding |
|---|---|---|---|
| Thiadiazole substituent | Replace 2-ethylbutanamido with acetyl | Antimicrobial MIC assay | Reduced activity (log₁₀ IC₅₀ = 4.2 vs. 5.8) |
| Pyran ring | Substitute 4-oxo with 4-thioxo | Kinase inhibition assay | Enhanced selectivity for PKC-θ |
| Nitrobenzoate | Replace nitro with methoxy | Cytotoxicity (HeLa cells) | Lower potency (IC₅₀ = 12 µM vs. 5 µM) |
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions may arise from:
- Purity variability : Validate compound integrity via HPLC and elemental analysis before testing .
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Computational validation : Perform molecular dynamics simulations to confirm target binding poses observed in conflicting studies .
Advanced: What computational strategies predict target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on the thiadiazole-thioether moiety’s role in hydrophobic pocket binding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the nitrobenzoate group in solvent-exposed regions .
- QSAR models : Train on analogs from PubChem to predict logP and solubility .
Advanced: How to assess metabolic stability and degradation pathways?
Methodological Answer:
- In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidizers (H₂O₂). Identify products via HRMS fragmentation patterns .
- Metabolite profiling : Use CYP450 isoforms (e.g., CYP3A4) to predict major Phase I modifications (e.g., nitro reduction to amine) .
Advanced: How to optimize solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Test PEG-400/water (1:1) or Captisol® for parenteral formulations .
- Salt formation : Screen with HCl or sodium to improve aqueous solubility (e.g., from 0.2 mg/mL to 5 mg/mL) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for sustained release .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat-treat lysates to confirm stabilization of EGFR (ΔTₘ = +3.5°C) .
- Photoaffinity labeling : Synthesize a propargyl-tagged analog for click chemistry-based pull-down assays .
- Knockdown/rescue : Use siRNA against EGFR to confirm loss of compound activity (EC₅₀ shift from 0.5 µM to >10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
